N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a diphenylpropanamide structure
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway . It enhances auxin response reporter’s (DR5:GUS) transcriptional activity, indicating an increase in auxin signaling . It also down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
The compound’s action results in a significant promotion of root growth . It exhibits auxin-like physiological functions and has been found to have a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a naturally occurring auxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction to yield the hydroxypropyl derivative. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction of the amide group can produce corresponding amines .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties and reactivity.
Diphenylpropanamide derivatives: Compounds with the diphenylpropanamide structure may have comparable biological activities and applications.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c27-22(20-11-12-23-24(15-20)30-17-29-23)13-14-26-25(28)16-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,15,21-22,27H,13-14,16-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWSHPVZSLYBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.